molecular formula C11H11NO2 B1377532 2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile CAS No. 1443979-63-2

2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile

Cat. No. B1377532
CAS RN: 1443979-63-2
M. Wt: 189.21 g/mol
InChI Key: CLVGBWZRFVMNPB-UHFFFAOYSA-N
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Description

“2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile” is a compound that contains a benzofuran scaffold . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . Various methods have been established towards the synthesis of 2,3-dihydrobenzofurans involved via intra- and inter-molecular reactions .

Scientific Research Applications

Synthetic Chemistry and Methodologies

  • The synthesis and functionalization of benzofuran derivatives showcase the compound's utility in developing new classes of chemicals with potential antimicrobial and antioxidant properties. For instance, functionalized benzofuran scaffolds have been synthesized, displaying antimicrobial and antioxidant activities, highlighting their potential as novel therapeutic agents (Rangaswamy et al., 2017).
  • Another study developed a concise synthesis method for 2-(2-hydroxyphenyl)acetonitriles, which could be transformed into benzofuranones, indicating a pathway for creating benzofuran-based compounds from acetonitrile derivatives (Wu et al., 2014).
  • The cycloisomerization of 2-(iodoethynyl)aryl esters catalyzed by gold(I) provides a method for the rapid synthesis of 3-iodo-2-acyl benzofurans, showcasing a novel approach to benzofuran synthesis and demonstrating the versatility of acetonitrile derivatives in complex chemical reactions (Fernández-Canelas et al., 2019).

Biological and Pharmacological Activities

  • Benzofuran compounds derived from natural sources, such as the seeds of Styrax perkinsiae, have shown cytotoxic activity against breast cancer cell lines, highlighting the potential of benzofuran derivatives in cancer treatment research (Li et al., 2005).
  • Furthermore, benzofuran-2-yl(phenyl)methanone derivatives synthesized and characterized exhibited significant α-amylase inhibitory and radical scavenging activities, suggesting their potential in managing diabetes and oxidative stress-related conditions (Ali et al., 2020).

Material Science

  • Copolymers containing benzofuran units have been synthesized and characterized, showing the material science applications of benzofuran derivatives. These copolymers demonstrate potential for various uses, including the development of new materials with specific thermal and mechanical properties (Ilter et al., 2015).

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the discovery of new drugs . Therefore, “2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile”, being a benzofuran derivative, could potentially be a subject of future research in the field of drug discovery.

Biochemical Analysis

Biochemical Properties

2-(4-Methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to exhibit antimicrobial properties by interacting with microbial enzymes and disrupting their normal functions . The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and leading to antimicrobial effects.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives can modulate the activity of key signaling molecules, leading to altered cellular responses . For example, they may inhibit the proliferation of cancer cells by interfering with specific signaling pathways that regulate cell growth and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Benzofuran derivatives can bind to specific receptors or enzymes, leading to the modulation of their activity . This can result in the inhibition of enzyme function or the activation of signaling pathways that alter gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that benzofuran derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy or altered biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . It is important to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites . These metabolic processes can influence the compound’s biological activity and its overall effects on the organism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . This can affect its localization and accumulation within different tissues, influencing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can determine its interactions with other biomolecules and its overall biological effects.

properties

IUPAC Name

2-(4-methoxy-2,3-dihydro-1-benzofuran-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-10-3-2-4-11-9(10)7-8(14-11)5-6-12/h2-4,8H,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVGBWZRFVMNPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(O2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238675
Record name 2-Benzofuranacetonitrile, 2,3-dihydro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1443979-63-2
Record name 2-Benzofuranacetonitrile, 2,3-dihydro-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443979-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzofuranacetonitrile, 2,3-dihydro-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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